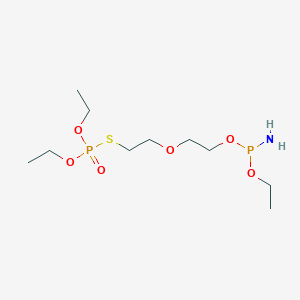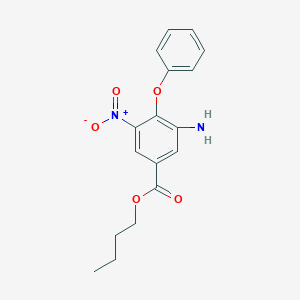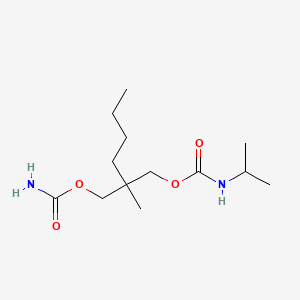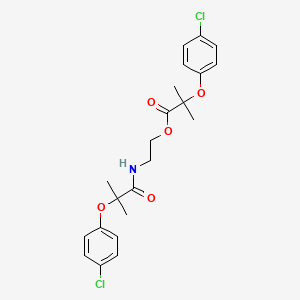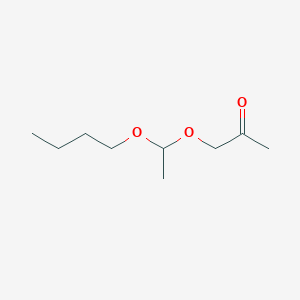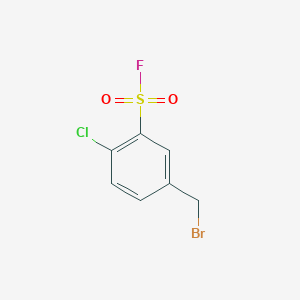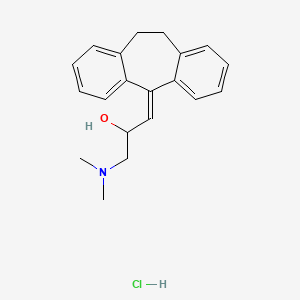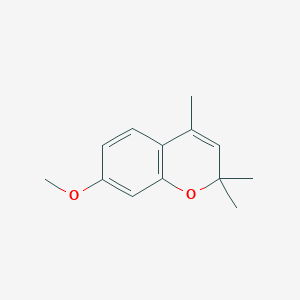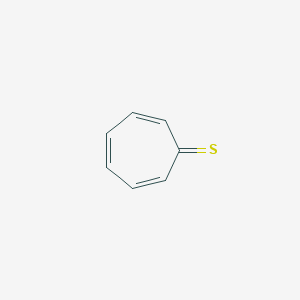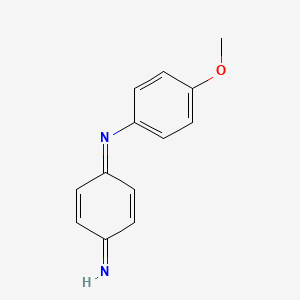
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C13H12N2O. It is characterized by a cyclohexa-2,5-diene-1,4-diimine core substituted with a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the reaction of 4-methoxyaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of pyridine as a solvent and cooling the reaction mixture to 0°C . Another method involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the derivatives being studied .
Comparison with Similar Compounds
2,5-Cyclohexadiene-1,4-diimine: A structurally similar compound with different substituents.
1,4-Benzoquinone diimine: Another related compound with quinone functionality.
Uniqueness: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
33840-14-1 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,14H,1H3 |
InChI Key |
GVOZQSMHPUVNAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C=CC(=N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


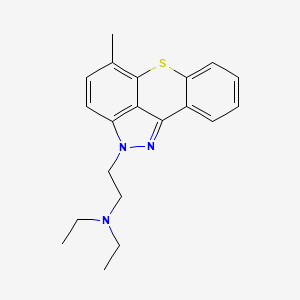
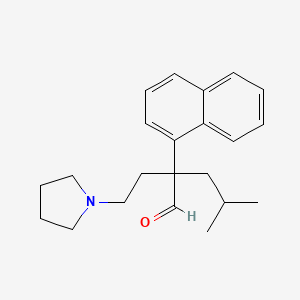
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
